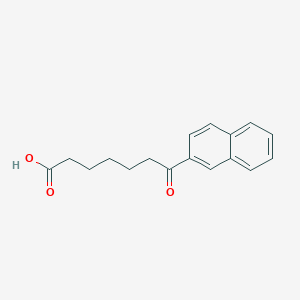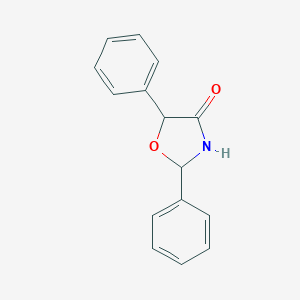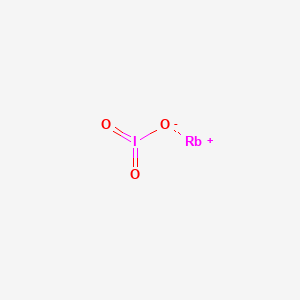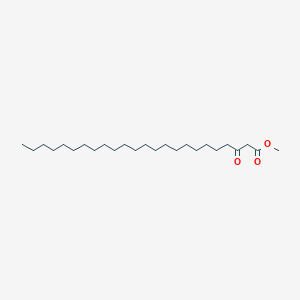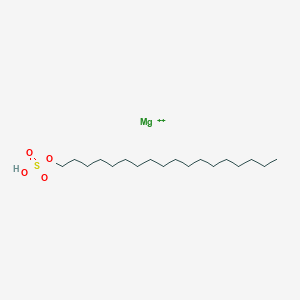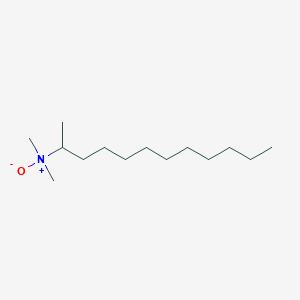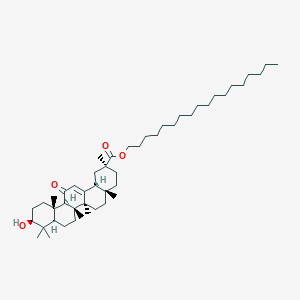
Stearyl glycyrrhetinate
Descripción general
Descripción
Stearyl Glycyrrhetinate is known for delivering significant skin-soothing properties . It also functions as an antioxidant . This ingredient can be found in skin care and hair care formulations, as well as makeup products, where it lends mattifying aesthetics . It is sometimes used as a flavoring agent . Stearyl Glycyrrhetinate is the fatty acid oil-soluble form of the soothing licorice root-derived ingredient glycyrrhetinic acid .
Synthesis Analysis
Stearyl Glycyrrhetinate is a stearic acid ester of glycyrrhetinic acid . It is generally used as a flavoring agent in commercially available cosmetic products . Both formulations loaded with Glycyrrhetic Acid (GA) and Stearyl Glycyrrhetinate (SG) were prepared by the high shear homogenization coupled to ultrasound (HSH-US) method .Molecular Structure Analysis
The molecular formula of Stearyl Glycyrrhetinate is C48H82O4 . Its molecular weight is 723.16 .Physical And Chemical Properties Analysis
Stearyl Glycyrrhetinate is a white or yellowish-white powder . It has increased oil solubility that allows its usage in a greater range of cosmetic formulas . The melting point ranges from 70 to 77 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Stearyl Glycyrrhetinate (SG) is a compound derived from Glycyrrhiza glabra, which has numerous biological properties that are widely applied in the pharmaceutical field . It’s used in the development of solid lipid nanoparticles (SLNs) as carrier systems for drug delivery . The interaction of SG-loaded SLNs with a biomembrane model suggests the potential use of SLNs as delivery systems .
Cosmetic Applications
SG is also extensively used in the cosmetic industry due to its beneficial properties . Its high lipophilicity makes it an excellent ingredient for oily skin, which is often a characteristic of patients with Facial Seborrheic Dermatitis (FSD) .
Treatment of Facial Seborrheic Dermatitis
SG is used in the topical non-pharmacological treatment for Facial Seborrheic Dermatitis (FSD). Products with antimicrobial and anti-inflammatory ingredients such as SG may speed FSD recovery and avoid flare-ups .
Cancer Therapy
SG can be used to prepare modified liposomes loaded with norcantharidin and 10-hydroxycamptothecin, which are used as drug delivery systems in cancer therapy .
Interaction with Biomembranes
The calorimetric evaluation of SG-loaded solid lipid nanoparticle interactions with a model biomembrane has been studied. The results of these studies indicated that SG interacts differently with multilamellar vesicles and SLNs .
Development of Solid Lipid Nanoparticles
SG is used in the development of solid lipid nanoparticles (SLNs) as carrier systems. Both formulations loaded with Glycyrrhetic Acid (GA) and SG were prepared by the high shear homogenization coupled to ultrasound (HSH-US) method .
Mecanismo De Acción
Mode of Action
Stearyl glycyrrhetinate acts by inhibiting the production of these inflammatory mediators. This inhibition contributes to its soothing properties and its ability to reduce skin inflammation and irritation .
Pharmacokinetics
. This allows it to be used in a wide range of cosmetic formulas and may impact its bioavailability. It’s also known that glycyrrhetinic acid, from which stearyl glycyrrhetinate is derived, is poorly absorbed by the intestinal tract but is well absorbed into tissues once in the bloodstream .
Result of Action
The primary result of stearyl glycyrrhetinate’s action is the reduction of skin inflammation and irritation . It is also known for its antibacterial effects . In addition, it has been shown to have whitening effects on the skin, potentially due to its ability to suppress inflammation, which can cause age spots .
Action Environment
The action of stearyl glycyrrhetinate can be influenced by various environmental factors. For instance, the compound’s oil solubility allows it to be used in a wide range of cosmetic formulas, which can impact its efficacy . Additionally, factors such as the pH level and temperature of the environment could potentially affect the stability and action of the compound.
Safety and Hazards
Stearyl Glycyrrhetinate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Direcciones Futuras
Stearyl Glycyrrhetinate has been approved by Japan’s health ministry as an active whitening ingredient . It suppresses inflammation, which is a cause of age spots, and exhibits excellent whitening effects . This suggests potential future applications in the cosmetic industry, particularly in products aimed at skin whitening and soothing .
Propiedades
IUPAC Name |
octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFXKPDILJURQ-JKPOUOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313777 | |
| Record name | Stearyl glycyrrhetinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearyl glycyrrhetinate | |
CAS RN |
13832-70-7 | |
| Record name | Stearyl glycyrrhetinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl glycyrrhetinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL GLYCYRRHETINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









